1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling with the furan and tetrazole moieties. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution on the piperazine ring can introduce various functional groups.
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with bacterial enzymes, inhibiting their activity and leading to the death of the bacterial cells. The piperazine ring can enhance the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and have been studied for their antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have similar structural features and have shown promising antibacterial activity.
Uniqueness
1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone is unique due to the combination of its benzothiazole, piperazine, and furan rings
Properties
Molecular Formula |
C19H19N7O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[5-(5-methylfuran-2-yl)tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H19N7O2S/c1-13-6-7-15(28-13)18-21-23-26(22-18)12-17(27)24-8-10-25(11-9-24)19-20-14-4-2-3-5-16(14)29-19/h2-7H,8-12H2,1H3 |
InChI Key |
IDJAXSHFBKVANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(N=N2)CC(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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